molecular formula C24H26O6 B11648345 propyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

propyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11648345
M. Wt: 410.5 g/mol
InChI Key: XGXIEEURFKJVCX-UHFFFAOYSA-N
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Description

PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-4-one core, which is linked to a tert-butylphenoxy group and a propyl acetate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Tert-Butylphenoxy Group: The chromen-4-one core is then reacted with a tert-butylphenol derivative in the presence of a suitable catalyst to introduce the tert-butylphenoxy group.

    Attachment of the Propyl Acetate Moiety: Finally, the compound is esterified with propyl acetate under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various esters depending on the substituent used.

Mechanism of Action

The mechanism of action of PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

IUPAC Name

propyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C24H26O6/c1-5-12-27-22(25)15-28-18-10-11-19-20(13-18)29-14-21(23(19)26)30-17-8-6-16(7-9-17)24(2,3)4/h6-11,13-14H,5,12,15H2,1-4H3

InChI Key

XGXIEEURFKJVCX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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